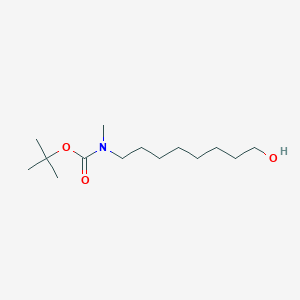

Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester

CAS No.: 808757-09-7

Cat. No.: VC13810999

Molecular Formula: C14H29NO3

Molecular Weight: 259.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 808757-09-7 |

|---|---|

| Molecular Formula | C14H29NO3 |

| Molecular Weight | 259.38 g/mol |

| IUPAC Name | tert-butyl N-(8-hydroxyoctyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15(4)11-9-7-5-6-8-10-12-16/h16H,5-12H2,1-4H3 |

| Standard InChI Key | OYTINKUPZYMQMW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CCCCCCCCO |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCCCCCCO |

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

The compound is systematically named carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester, with common synonyms including:

Molecular Structure

The structure comprises:

The hydroxyl group at the terminal octyl position enhances hydrophilicity, while the tert-butyl group contributes to steric bulk and stability .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 259.38 g/mol | |

| Purity (Commercial) | 95–99% | |

| Physical State | Solid or liquid (varies by supplier) | |

| Solubility | Likely polar aprotic solvents (e.g., DMF, THF) |

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is synthesized via a two-step process:

-

Methylation of Carbamic Acid:

Carbamic acid reacts with 8-hydroxyoctanol in the presence of a methylating agent (e.g., methyl iodide) under basic conditions. -

Esterification with tert-Butanol:

The intermediate undergoes esterification with tert-butanol using an acid catalyst (e.g., ) at controlled temperatures (40–60°C) .

Reaction Conditions:

Green Chemistry Approaches

Recent patents highlight cesium carbonate as a catalyst for tert-butyl ester synthesis, enabling milder conditions (room temperature) and reduced waste . This method could be adapted for large-scale production of the title compound.

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Biosynth Carbosynth | 99% | 100 mg | 380 |

| A1 Biochem Labs | 95% | 1 g | 350 |

| American Custom Chemicals | 95% | 5 mg | 505.54 |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume